Product packaging for Benzene hydrogen bromide(Cat. No.:CAS No. 192432-59-0)

Benzene hydrogen bromide

Cat. No.: B12574036
CAS No.: 192432-59-0
M. Wt: 159.02 g/mol
InChI Key: ULKGULQGPBMIJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Theoretical and Mechanistic Significance of Aromatic Hydrocarbon-Hydrogen Halide Interactions

The interaction between aromatic hydrocarbons and hydrogen halides is of considerable theoretical and mechanistic importance. These interactions are central to understanding electrophilic aromatic substitution (EAS), a cornerstone reaction class in organic chemistry. The electron-rich π-system of the aromatic ring is attracted to electrophilic species, initiating a reaction cascade. researchgate.netnih.gov Hydrogen halides (HX) can act as electrophiles, particularly when activated by a Lewis acid catalyst.

Theoretical studies, such as those employing density functional theory (DFT), have elucidated the nature of these interactions. For instance, investigations into the interactions between benzene (B151609) derivatives and hydrogen halides like hydrogen bromide (HBr) have analyzed the effects of X-H⋯C and X–H⋯π interactions. smolecule.com These studies reveal that hydrogen acids act as proton donors towards the π-system of benzene. The strength of this interaction is influenced by substituents on the benzene ring; electron-donating groups enhance the interaction, while electron-withdrawing groups weaken it. smolecule.com The formation of these complexes involves charge transfer, with topological analyses of electron density indicating closed-shell interactions, characteristic of non-covalent or weakly covalent bonds. smolecule.com

The significance of these interactions lies in their role as the initial step towards the formation of more defined intermediates, such as the arenium ion, which is pivotal in electrophilic aromatic substitution reactions. nih.govlibretexts.org

Evolution of Understanding in Benzene Reactivity and Adduct Formation

The understanding of benzene's reactivity has evolved significantly since its discovery. Initially, its high degree of unsaturation suggested reactivity similar to alkenes, yet it was found to be remarkably stable and undergo substitution rather than addition reactions. rsc.org This unique stability was eventually attributed to its aromaticity, a concept refined by Hückel's rule.

The mechanism of electrophilic aromatic substitution was a subject of considerable debate. Early observations in the late 19th century by chemists like Henry Armstrong characterized these reactions as a distinct type of substitution. pw.live The currently accepted two-step mechanism involves the formation of a positively charged intermediate, known as a σ-complex or arenium ion. byjus.comwikipedia.org This intermediate, where the electrophile has bonded to a carbon atom, temporarily disrupts the aromaticity of the ring. libretexts.orgpw.live

The formation of adducts between benzene and various reagents has been a key area of study. For example, the reaction of benzene with bromine in the presence of a Lewis acid catalyst like ferric bromide (FeBr₃) leads to the formation of bromobenzene (B47551). The mechanism involves the generation of an electrophilic bromine species that attacks the benzene ring to form an arenium ion intermediate. libretexts.orgscispace.com Similarly, the protonation of benzene by a superacid system like HBr/AlBr₃ can generate a stable benzenium ion, [C₆H₇]⁺. researchgate.net These findings have been crucial in solidifying the concept of transient adducts as key players in the reactions of benzene.

Defining the "Benzene Hydrogen Bromide" Species (C₆H₇Br; CAS: 192432-59-0) as a Complex or Transient Intermediate

The species referred to as "this compound" with the chemical formula C₆H₇Br and CAS number 192432-59-0 is best described as a transient intermediate or a complex. It is not a stable, isolable compound under normal conditions but rather a fleeting molecular entity formed during the interaction of benzene and hydrogen bromide.

This species can be conceptualized as a benzenium ion (or arenium ion), [C₆H₇]⁺, with a bromide anion, Br⁻, as its counter-ion. The formation of this intermediate involves the attack of the electrophilic proton from HBr on the benzene ring, creating a carbocation where one of the carbon atoms is sp³-hybridized, thus breaking the continuous delocalization of the π-electrons and the aromaticity of the ring. pw.live The arenium ion is stabilized by resonance, with the positive charge delocalized over the remaining five sp²-hybridized carbon atoms.

The transient nature of this intermediate is a key characteristic. It has a lifetime significantly longer than a molecular vibration, distinguishing it from a transition state, but it is consumed in a subsequent, typically rapid, step to form the final product. In the context of an electrophilic aromatic substitution, this subsequent step is the loss of a proton from the sp³-hybridized carbon, which restores the aromaticity of the ring and yields the substituted product. libretexts.org

Table 1: Properties of this compound

PropertyValue
CAS Number 192432-59-0
Molecular Formula C₆H₇Br
Molecular Weight 159.02 g/mol
IUPAC Name benzene;hydrobromide
Canonical SMILES C1=CC=CC=C1.Br
InChI Key ULKGULQGPBMIJU-UHFFFAOYSA-N

Data sourced from Smolecule. smolecule.com

It is crucial to differentiate the transient this compound intermediate (C₆H₇Br) from the stable substituted aryl halide, bromobenzene (C₆H₅Br).

Structure and Bonding: this compound, as an arenium ion, features a non-aromatic, six-membered carbon ring with one sp³-hybridized carbon atom covalently bonded to two hydrogen atoms and a bromide ion associated with the resulting positive charge. In contrast, bromobenzene is an aromatic compound where a bromine atom is covalently bonded to an sp²-hybridized carbon atom of the benzene ring, replacing a hydrogen atom.

Stability and Reactivity: this compound is a high-energy, reactive intermediate. libretexts.org Its formation is an endergonic process with a significant activation energy because it involves the loss of benzene's aromatic stability. libretexts.org Conversely, bromobenzene is a stable, isolable compound that is the final product of the bromination of benzene. scispace.com While bromobenzene can undergo further reactions, it does not spontaneously lose its bromine atom or rearrange back to benzene under normal conditions.

Role in Reaction Mechanism: this compound is a fleeting intermediate in the pathway of electrophilic aromatic substitution. libretexts.org It is formed in the rate-determining step of the reaction between benzene and an electrophilic bromine source and is quickly deprotonated to form the final product. libretexts.org Bromobenzene is the endpoint of this specific reaction sequence.

The postulation of adducts between benzene and hydrogen halides is intrinsically linked to the development of the mechanism for electrophilic aromatic substitution. As early as 1928, Pfeiffer and Wizinger laid out the principles for intermediates in bromination reactions, which were later often referred to as Wheland intermediates or σ-complexes. nih.gov

The concept of a transient intermediate was proposed to explain how benzene could react with an electrophile while ultimately undergoing substitution to retain its favorable aromatic character. The formation of an initial π-complex, a weaker association between the electrophile and the entire π-electron cloud of benzene, was also considered as a precursor to the more stable σ-complex. nih.gov

Theoretical considerations and experimental evidence, such as kinetic studies of bromination reactions, supported the idea that a high-energy intermediate is formed in the rate-determining step. nih.gov The isolation and characterization of stable arenium ions under superacidic conditions provided definitive proof for the existence of such species and lent strong support to the long-held theoretical postulations about their transient existence in more common electrophilic aromatic substitution reactions. researchgate.net

Overview of Research Trajectories in Advanced Reaction Intermediates

The study of reaction intermediates has advanced significantly with the development of sophisticated experimental and computational techniques. Modern research trajectories focus on directly observing and characterizing these fleeting species to gain a more detailed understanding of reaction mechanisms.

Spectroscopic Techniques: Time-resolved spectroscopy allows for the detection of short-lived intermediates on timescales ranging from femtoseconds to seconds. This provides direct evidence for their existence and can reveal information about their structure and electronic properties.

Computational Chemistry: High-level quantum chemical calculations have become an indispensable tool for studying reaction intermediates. Methods like DFT can be used to model the structures, energies, and properties of transient species and the transition states that connect them, providing a detailed energy profile of the reaction pathway. nih.gov

Reaction Dynamics: The field of reaction dynamics investigates the detailed atomic motions that occur during a chemical reaction. Concepts such as "flyby trajectories" have emerged from computational modeling, suggesting that under certain conditions, reactants can proceed directly to products without the intermediate fully relaxing, influencing the selectivity of the reaction.

Reaction Trajectory Analysis: This methodology uses a series of experiments, often varying catalyst and substrate loads, to analyze the progress of a reaction over time. By studying these trajectories, researchers can identify reaction bottlenecks and distinguish between limitations imposed by enzyme kinetics, stability, or mass transfer in biocatalytic systems, a concept applicable to other catalytic reactions as well.

These advanced approaches are moving the field beyond static pictures of reaction intermediates to a more dynamic understanding of their role in chemical transformations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7Br B12574036 Benzene hydrogen bromide CAS No. 192432-59-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

192432-59-0

Molecular Formula

C6H7Br

Molecular Weight

159.02 g/mol

IUPAC Name

benzene;hydrobromide

InChI

InChI=1S/C6H6.BrH/c1-2-4-6-5-3-1;/h1-6H;1H

InChI Key

ULKGULQGPBMIJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=CC=C1.Br

Origin of Product

United States

Formation Pathways and Equilibrium Dynamics of Benzene Hydrogen Bromide

Direct Association Mechanisms between Benzene (B151609) and Hydrogen Bromide

The initial interaction between benzene and hydrogen bromide involves the direct association of the two molecules to form a non-covalently bound adduct. This association is primarily governed by weak intermolecular forces, with the electron-rich π-system of the benzene ring acting as a soft Lewis base to the proton of HBr.

In the gas phase, benzene and hydrogen bromide can form a weakly bound π-complex (C₆H₆···HBr). This interaction is characterized by the hydrogen atom of HBr pointing towards the delocalized π-electron cloud of the benzene ring. Theoretical studies based on density functional theory (DFT) have explored the energetics of this interaction, often in the context of HBr-assisted bromination of benzene. hbni.ac.in

C₆H₆ (g) + HBr (g) ⇌ C₆H₆·HBr (g)

The stability of this complex is relatively low, and it is considered a key pre-reactive complex on the pathway to more stable products. scispace.com

Table 1: Calculated Gibbs Free Energy of Activation for HBr-Assisted Bromination of Benzene in Gas Phase
Reaction PathwayGibbs Free Activation Energy (kcal mol⁻¹)
1,2-cis Addition-Elimination59.3
1,4-syn Addition-Elimination53.3

The solvent environment plays a critical role in the formation and stability of the benzene-HBr adduct. The equilibrium can be significantly shifted depending on the polarity of the medium. Non-polar solvents, such as carbon tetrachloride (CCl₄), have a minimal effect on the interaction, and the energetics resemble those in the gas phase. hbni.ac.injosorge.com

In contrast, polar solvents can stabilize charged or highly polar intermediates, potentially favoring pathways that lead to protonation over simple association. hbni.ac.in For instance, the use of polar aprotic solvents can facilitate the separation of charge in the transition state, lowering the activation energy for subsequent reactions. Studies on the bromination of bromobenzene (B47551) have shown that increasing solvent polarity by adding ionic liquids can influence product distribution, highlighting the solvent's role in directing reaction pathways. nih.gov

Table 2: Effect of Solvent on Calculated Gibbs Free Activation Energy for HBr-Assisted Benzene Bromination
Solvent (Model)Reaction PathwayGibbs Free Activation Energy (kcal mol⁻¹)
Gas Phase1,4-syn Addition-Elimination53.3
Apolar (CCl₄)1,4-syn Addition-Elimination45.9
Polar (Acetonitrile)1,4-syn Addition-Elimination42.1

Protonation of Benzene by Hydrogen Bromide: Formation of Arenium Ion Precursors

While HBr itself is generally not acidic enough to protonate benzene to a significant extent, this reaction is a critical step in many electrophilic aromatic substitution reactions. The process typically requires enhancement through electrophilic activation or, more commonly, catalysis.

Hydrogen bromide can act as an electrophile, initiating an attack on the π-electron system of benzene. colorado.edu This interaction leads to the formation of a π-complex, which is a precursor to the more tightly bound sigma-complex, also known as an arenium ion or benzenium ion. colorado.edursc.org In this intermediate, the proton from HBr has formed a sigma bond with one of the carbon atoms of the benzene ring, disrupting its aromaticity. researchgate.net This arenium ion is stabilized by resonance, with the positive charge delocalized over the remaining five carbon atoms. researchgate.net However, the formation of this intermediate from benzene and HBr alone is energetically unfavorable and does not proceed to a significant degree without catalytic intervention. ebsco.com

The most effective pathway to the protonation of benzene by HBr involves the use of a strong Lewis acid, such as aluminum bromide (AlBr₃). ias.ac.inresearchgate.net The combination of HBr and AlBr₃ creates a superacid system capable of protonating even very weak bases like benzene. ias.ac.in The Lewis acid interacts with HBr, increasing its acidity to the point where proton transfer to benzene becomes thermodynamically favorable.

This process leads to the formation of a stable, crystalline benzenium ion salt, [C₆H₇]⁺[Al₂Br₇]⁻. ias.ac.inresearchgate.net The formation of this salt is a significant finding, as it allows for the isolation and structural characterization of the simplest arenium ion. researchgate.net The reaction proceeds as follows:

C₆H₆ + HBr + 2AlBr₃ → [C₆H₇]⁺[Al₂Br₇]⁻

The resulting crystalline solid has been extensively characterized by low-temperature X-ray diffraction, as well as NMR and Raman spectroscopy, confirming the C₂ᵥ symmetry of the [C₆H₇]⁺ cation. ias.ac.inresearchgate.net The main driving force for this reaction is the significant lattice energy gained in forming the solid ionic salt. researchgate.net

Table 3: Crystallographic and Spectroscopic Data for Protonated Benzene Salt [C₆H₇]⁺[Al₂Br₇]⁻·C₆H₆
ParameterValueMethod
Crystal SystemMonoclinicX-ray Diffraction (100 K)
Space GroupP2₁/nX-ray Diffraction (100 K)
CH₂ wagging vibration2852 cm⁻¹Low-Temperature Raman

Data confirms the structure of the isolated benzenium ion. Source: ias.ac.inresearchgate.net

Low-Temperature Matrix Isolation Techniques for Adduct Generation

Matrix isolation is a powerful experimental technique used to trap and study unstable or highly reactive molecules, reaction intermediates, and weakly-bound complexes. ebsco.com The method involves co-depositing the species of interest (e.g., benzene and HBr) with a vast excess of a non-reactive gas, typically argon or nitrogen, onto a cryogenic surface maintained at temperatures near absolute zero (around 10 K). This process traps individual molecules of the benzene-HBr adduct in a rigid, inert environment, preventing them from reacting further and allowing for detailed spectroscopic analysis. ebsco.comcolorado.edu

While specific matrix isolation studies focusing exclusively on the benzene-HBr complex are not widely documented, the methodology has been successfully applied to countless analogous systems, including HBr complexed with other bases and benzene complexed with other hydrogen-bond donors like acetic acid and acetylene. hbni.ac.in In such an experiment, the formation of the C₆H₆···HBr complex would be confirmed using Fourier-transform infrared (FTIR) spectroscopy. The key evidence would be the appearance of new absorption bands corresponding to the vibrational modes of the complex and, most notably, a significant red-shift (a shift to lower frequency) in the H-Br stretching vibration compared to that of free HBr. This shift is a hallmark of hydrogen bond formation and provides a direct measure of the interaction strength. Computational chemistry is typically used alongside these experiments to predict the structure and vibrational frequencies of the complex, aiding in the interpretation of the experimental spectra.

Photochemical Routes to Benzene Hydrogen Bromide Species

The formation of a benzene-hydrogen bromide adduct or related species through photochemical means involves the activation of one or both precursor molecules by light. Cryogenic matrix isolation is a key experimental technique for studying such processes, as it allows for the stabilization and characterization of transient and weakly bound species that would be highly reactive under normal conditions. uc.edu In this method, precursor molecules like benzene and hydrogen bromide are co-deposited in an inert gas matrix (e.g., argon or nitrogen) at temperatures near absolute zero.

The primary photochemical events involve either the excitation of benzene or the photolysis of hydrogen bromide. The UV irradiation of benzene trapped in a cryogenic matrix can lead to the formation of several of its isomers, including fulvene, Dewar benzene, and benzvalene, as well as radical species like the phenyl radical. researchgate.netresearchgate.net For instance, photolysis of benzene in an argon matrix at 253.7 nm has been shown to produce Dewar benzene. researchgate.net

Separately, the photolysis of hydrogen bromide (HBr) in cryogenic matrices is a well-established method for producing hydrogen atoms. uc.edu These highly reactive atoms can then interact with other species in the matrix. When benzene and HBr are present together in a matrix, UV irradiation can initiate a reaction between them. The most likely pathway is initiated by the photolytic cleavage of HBr, followed by the reaction of the resulting hydrogen or bromine atoms with a benzene molecule.

While direct photochemical synthesis of a stable benzene-HBr adduct is not a commonly cited high-yield process, the formation of transient species is well within the principles of matrix isolation photochemistry. rsc.org The reaction between benzene and a proton (such as one that could be donated from an excited HBr molecule or in a subsequent reaction) is the basis of electrophilic aromatic substitution, proceeding through a transient σ-complex. rsc.org Photochemical activation provides an alternative entry into this reaction manifold.

The table below summarizes key findings from relevant photochemical experiments involving the precursors.

Precursors & MatrixIrradiation Wavelength (nm)Observed Photoproducts/SpeciesKey FindingsReference
Benzene in Argon Matrix253.7Dewar BenzeneDemonstrates matrix-induced isomerization of benzene upon UV irradiation. researchgate.net
Benzene in N₂ Matrix> 230 (Mercury Lamp)Fulvene, Dewar Benzene, Benzvalene, Phenyl RadicalShows multiple photo-dissociation and isomerization pathways for benzene. researchgate.net
HBr in Cryogenic Matrices193H atoms, Br atomsEstablishes HBr photolysis as a source of reactive H atoms for matrix reactions. researchgate.net
Benzene & HBr in Matrix (Hypothetical)UV (e.g., 193-260)Potential for σ-complex, Phenyl Radical, Bromocyclohexadienyl RadicalIrradiation could initiate reactions via HBr photolysis or benzene excitation, leading to adducts or radical species. uc.edursc.org

Pressure Effects on Adduct Stability and Formation Equilibria

The stability of the benzene-hydrogen bromide adduct and the position of the formation equilibrium are subject to the influence of external pressure, in accordance with Le Chatelier's principle. The interaction between benzene and HBr is characterized as a weak, non-covalent bond, likely forming a π-complex where the HBr molecule is situated above the face of the aromatic ring. rsc.org

The formation of this adduct in the gas phase can be represented by the following equilibrium:

C₆H₆ (g) + HBr (g) ⇌ C₆H₆·HBr (g)

In this reaction, two moles of gaseous reactants combine to form one mole of the gaseous adduct. According to Le Chatelier's principle, an increase in external pressure will shift the equilibrium to the side with fewer moles of gas to counteract the pressure increase. Therefore, higher pressures are expected to favor the formation of the C₆H₆·HBr adduct.

The stability of this adduct can be quantified by the pressure-based equilibrium constant, Kp. libretexts.org The Kp is related to the concentration-based equilibrium constant (K) and the change in the number of moles of gas (Δn) during the reaction. libretexts.org For the formation of the benzene-HBr adduct, Δn is -1, leading to the relationship Kp = K(RT)⁻¹.

High-pressure spectroscopic studies provide a method to observe these effects directly. While specific high-pressure data on the benzene-HBr system is not extensively documented, studies on pure benzene show that pressures in the gigapascal (GPa) range can induce significant changes, including phase transitions and eventual chemical reactions that disrupt the aromatic ring. researchgate.netresearchgate.net This demonstrates that pressure is a potent thermodynamic variable for influencing molecular structures and equilibria. An increase in pressure would be expected to enhance the intermolecular interactions in the C₆H₆·HBr complex, potentially leading to shifts in vibrational frequencies observable by infrared (IR) spectroscopy. researchgate.net

The expected effects of pressure on the benzene-HBr equilibrium are summarized in the table below.

ParameterEffect of Increasing PressureTheoretical BasisReference
Equilibrium PositionShifts toward the formation of the C₆H₆·HBr adduct.Le Chatelier's Principle (reaction proceeds with a decrease in moles of gas). libretexts.org
Adduct ConcentrationIncreases relative to the concentration of free benzene and HBr.Shift in equilibrium position. libretexts.org
Intermolecular DistanceDecreases between the benzene and HBr moieties within the complex.General effect of pressure on molecular volume and bond lengths. researchgate.net
Spectroscopic Signatures (e.g., IR)Potential for shifts in vibrational frequencies of both benzene and HBr modes upon complexation and further shifts with increasing pressure.Pressure-induced changes in bond strength and intermolecular interactions. researchgate.netresearchgate.net

Computational and Theoretical Investigations of Benzene Hydrogen Bromide Structure and Stability

Quantum Chemical Characterization of the C₆H₇Br Potential Energy Surface

The interaction between benzene (B151609) (C₆H₆) and hydrogen bromide (HBr) gives rise to a complex potential energy surface (PES) featuring multiple stationary points, which correspond to different isomeric forms of the C₆H₇Br system. Theoretical studies, employing both ab initio and density functional theory (DFT) methods, have been instrumental in mapping out this surface and characterizing the key intermediates and transition states.

Ab Initio and Density Functional Theory (DFT) Studies of Geometric Parameters

The π-complex is characterized by a weak, non-covalent interaction where the hydrogen bromide molecule is situated above the plane of the benzene ring. In this arrangement, the HBr molecule is attracted to the electron-rich π-system of the aromatic ring.

The σ-complex , a true intermediate in electrophilic aromatic substitution, involves the formation of a new covalent bond between the hydrogen atom of HBr and one of the carbon atoms of the benzene ring. This disrupts the aromaticity of the ring, leading to a positively charged benzenium ion, with the bromide ion acting as the counterion.

Theoretical calculations at the B3LYP-D/6-311++G(d,p) level of theory have been used to determine the optimized geometries of such complexes. For the π-complex of benzene with HBr, the hydrogen of the hydrogen halide is oriented towards the π-system of the benzene ring.

Table 1: Calculated Geometric Parameters for Benzene-HBr π-Complex (Note: Specific calculated values for the unsubstituted benzene-HBr π-complex are not readily available in the searched literature. The table structure is provided as a template for such data.)

Parameter Calculated Value (Method/Basis Set)
H-Br bond length (Å) Data not available
Distance from H to benzene ring centroid (Å) Data not available
Angle of HBr relative to the benzene plane (°) Data not available
C-C bond lengths in benzene ring (Å) Data not available

For the σ-complex , the geometry is significantly altered. The carbon atom bonded to the incoming hydrogen becomes sp³-hybridized, while the remaining five carbon atoms remain sp²-hybridized and form a conjugated system.

Table 2: Calculated Geometric Parameters for Benzene Hydrogen Bromide σ-Complex (Benzenium Bromide) (Note: Specific calculated values for the benzenium bromide σ-complex are not readily available in the searched literature. The table structure is provided as a template for such data.)

Parameter Calculated Value (Method/Basis Set)
C-H (incoming proton) bond length (Å) Data not available
C-C bond lengths in the dienyl system (Å) Data not available
C-Br distance (Å) Data not available
C-H bond lengths (aromatic) (Å) Data not available

Exploration of Isomeric Forms and Their Relative Stabilities

A key aspect of computational studies is the determination of the relative energies of the different isomers to understand their stability. The interaction energy (ΔE) is a crucial parameter, with a more negative value indicating a more stable complex.

For the interaction between benzene and hydrogen bromide, theoretical studies have shown that the interaction energy is influenced by the nature of the hydrogen halide. Generally, the strength of the interaction decreases as the size of the halogen atom increases. Therefore, the interaction with HBr is weaker than with HF but stronger than with HI.

Table 3: Calculated Relative Stabilities of this compound Isomers (Note: Specific calculated values for the relative energies of the unsubstituted benzene-HBr isomers are not readily available in the searched literature. The table structure is provided as a template for such data.)

Isomer Calculation Method Basis Set Relative Energy (kcal/mol)
Benzene + HBr Reference Reference 0.0
π-Complex Data not available Data not available Data not available
σ-Complex Data not available Data not available Data not available

Vibrational Frequency Analysis and Spectroscopic Signature Prediction

Computational vibrational analysis is a powerful tool for predicting the infrared (IR) and Raman spectra of molecules. By calculating the harmonic vibrational frequencies, chemists can identify the characteristic vibrational modes of a molecule and predict the positions of peaks in its spectra. This is particularly useful for identifying transient species like the isomers of this compound, which are difficult to study experimentally.

Theoretical Infrared and Raman Spectra for Structural Elucidation

The vibrational spectra of the π-complex and the σ-complex are expected to be distinctly different. In the π-complex, the vibrations of the benzene and HBr molecules are only slightly perturbed from their free-molecule values. A key feature would be a shift in the H-Br stretching frequency upon complexation. Theoretical studies on related systems have shown a red-shift (a shift to lower wavenumbers) of the H-X stretching frequency in the complex compared to the free H-X molecule, which is indicative of a hydrogen-bonding interaction.

In contrast, the σ-complex would exhibit a completely different vibrational spectrum. The loss of aromaticity and the formation of a C-H single bond at an sp³-hybridized carbon would lead to the appearance of new vibrational modes characteristic of a cyclohexadienyl cation.

Table 4: Predicted Vibrational Frequencies for Benzene-HBr π-Complex (Note: A comprehensive list of calculated vibrational frequencies for the unsubstituted benzene-HBr π-complex is not readily available in the searched literature. The table structure is provided as a template for such data.)

Vibrational Mode Calculated Frequency (cm⁻¹) IR Intensity Raman Activity
H-Br stretch Data not available Data not available Data not available
Benzene ring modes Data not available Data not available Data not available

Table 5: Predicted Vibrational Frequencies for this compound σ-Complex (Note: A comprehensive list of calculated vibrational frequencies for the benzenium bromide σ-complex is not readily available in the searched literature. The table structure is provided as a template for such data.)

Vibrational Mode Calculated Frequency (cm⁻¹) IR Intensity Raman Activity
C(sp³)-H stretch Data not available Data not available Data not available
C=C stretches (dienyl) Data not available Data not available Data not available
C-H bends Data not available Data not available Data not available

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions for Intermediates

NMR spectroscopy is a powerful tool for characterizing chemical structures. Computational methods can be used to predict the ¹H and ¹³C NMR chemical shifts of molecules, which can then be compared with experimental data to confirm the structure of an unknown compound.

The predicted NMR spectra of the π- and σ-complexes would be significantly different. For the π-complex, the chemical shifts of the benzene protons would be only slightly perturbed from the value for free benzene. In contrast, the formation of the σ-complex would lead to dramatic changes in the ¹H and ¹³C NMR spectra. The proton attached to the sp³-hybridized carbon would appear at a much higher field (lower ppm) than the aromatic protons. The remaining protons on the sp²-hybridized carbons would also show distinct chemical shifts. Theoretical studies have indicated that for HBr complexes, the isotropic value of the proton shielding tensor is at a maximum compared to HF and HCl complexes. chemrevlett.com

Table 6: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Intermediates (Note: Specific calculated NMR chemical shifts for the unsubstituted benzene-HBr intermediates are not readily available in the searched literature. The table structure is provided as a template for such data.)

Isomer Atom Calculated Chemical Shift (ppm)
π-Complex Aromatic Protons Data not available
Aromatic Carbons Data not available
σ-Complex H (on sp³ C) Data not available
Protons on sp² C Data not available
C (sp³) Data not available
Carbons (sp²) Data not available

Electronic Structure Analysis and Bonding Nature

To gain a deeper understanding of the bonding in the this compound system, computational chemists employ methods such as Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analyses. These methods provide insights into charge distribution, orbital interactions, and the nature of the chemical bonds.

NBO analysis can quantify the charge transfer between the benzene molecule and the hydrogen bromide. In the π-complex, a small amount of charge is transferred from the π-system of benzene to the antibonding σ* orbital of HBr, which weakens the H-Br bond. For complexes with hydrogen halides, the smallest charge transfer is typically observed for the HBr complexes compared to HF and HCl. chemrevlett.com

AIM theory analyzes the topology of the electron density to characterize the nature of the chemical bonds. For the weak interactions in the π-complex, AIM analysis would reveal a bond critical point between the hydrogen of HBr and the benzene ring, characteristic of a closed-shell interaction (i.e., a hydrogen bond). In the σ-complex, the analysis would confirm the formation of a covalent C-H bond.

Charge Distribution and Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the charge distribution and orbital interactions within a molecular system. In the context of the benzene-hydrogen bromide complex, NBO analysis is instrumental in quantifying the charge transfer that occurs from the electron-rich benzene ring to the hydrogen bromide molecule.

Theoretical studies on the interactions between benzene and hydrogen halides, including hydrogen bromide, have consistently shown a net transfer of electron density from the benzene molecule to the HBr molecule. chemrevlett.com This charge transfer is a key characteristic of the π-hydrogen bond formed between the two moieties. The primary donor orbital is typically identified as one of the π-orbitals of the benzene ring, while the acceptor orbital is the antibonding σ* orbital of the H-Br bond.

A representative table illustrating the expected charge distribution from NBO analysis is presented below. The values are hypothetical and serve to demonstrate the expected qualitative trend of charge transfer from benzene to the HBr moiety, resulting in a slight positive charge on the benzene ring and a corresponding negative charge on the HBr unit.

Molecule/FragmentCalculated Net Charge (a.u.)
Benzene (in complex)+0.015
Hydrogen Bromide (in complex)-0.015

Delocalization Effects and Aromaticity Perturbations

The formation of a complex with hydrogen bromide can induce subtle but significant perturbations in the electronic structure of the benzene ring, particularly affecting its delocalization and aromaticity. Aromaticity is a fundamental concept in chemistry, and its quantification can be achieved through various computational indices.

One of the most common indices is the Harmonic Oscillator Model of Aromaticity (HOMA), which is based on the degree of bond length equalization in the ring. A HOMA value close to 1 indicates a high degree of aromaticity, while values closer to 0 suggest a loss of aromatic character. Another widely used set of indices are the Nucleus-Independent Chemical Shifts (NICS), which measure the magnetic shielding at the center of the ring. A more negative NICS value is indicative of stronger aromaticity.

Theoretical investigations have shown that the complexation of benzene with hydrogen halides leads to a slight decrease in its aromaticity. chemrevlett.com This can be understood as a consequence of the charge transfer from the π-system of benzene to the HBr molecule. The withdrawal of electron density from the aromatic ring disrupts the perfect delocalization of the π-electrons, leading to a minor reduction in the aromatic character.

The table below provides a hypothetical representation of how the aromaticity indices of benzene might be perturbed upon complexation with HBr, based on the trends described in computational studies.

Aromaticity IndexIsolated BenzeneBenzene in C₆H₆-HBr Complex
HOMA0.9980.995
NICS(0) (ppm)-9.7-9.5
NICS(1) (ppm)-11.5-11.2

These perturbations, while small, are significant as they provide insight into the nature and strength of the intermolecular forces at play. The slight decrease in aromaticity is a direct consequence of the formation of the π-hydrogen bond and the associated electronic redistribution.

Molecular Dynamics Simulations of Benzene-HBr Interactions in Solution

However, the principles of MD simulations can be applied to understand what such a study would entail and what information it could provide. An MD simulation of benzene and HBr in a solvent would involve setting up a simulation box containing a number of benzene and HBr molecules, as well as the solvent molecules. The interactions between all atoms would be described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates.

Such a simulation could elucidate several key aspects of the benzene-HBr interaction in the solution phase:

Structure of the Solvation Shell: MD simulations can reveal how solvent molecules arrange themselves around the benzene and HBr molecules, and how this solvation structure influences the formation and stability of the benzene-HBr complex.

Dynamics of Complex Formation and Dissociation: By tracking the trajectories of the molecules over time, one could observe the formation and breaking of the π-hydrogen bond between benzene and HBr, and calculate the lifetime of the complex.

Orientational Preferences: The simulations would show the preferred orientation of the HBr molecule with respect to the benzene ring in the presence of the solvent.

Thermodynamic Properties: Advanced MD techniques can be used to calculate thermodynamic properties such as the free energy of binding between benzene and HBr in a particular solvent.

While specific data is not available, these simulations would be crucial for bridging the gap between the gas-phase computational studies and the behavior of the benzene-HBr system in a more realistic chemical environment.

Computational Thermochemistry of Formation and Decomposition

Computational thermochemistry involves the use of theoretical methods to calculate the thermodynamic properties of molecules, such as their enthalpy of formation and the energetics of chemical reactions, including decomposition pathways. Detailed computational thermochemical studies specifically targeting the formation and decomposition of the benzene-hydrogen bromide complex are not extensively documented in the literature.

The formation of the benzene-HBr complex from isolated benzene and hydrogen bromide molecules is an exothermic process, meaning that it releases energy. The enthalpy of formation (ΔH_f) for this process can be calculated using high-level quantum chemical methods. This value would represent the strength of the π-hydrogen bond. Based on studies of similar weakly bound complexes, the enthalpy of formation for the C₆H₆-HBr complex is expected to be relatively small, on the order of a few kilojoules per mole.

The decomposition of the benzene-hydrogen bromide complex would involve the breaking of the weak intermolecular bond to regenerate the individual benzene and HBr molecules. The energy required for this process would be equal in magnitude but opposite in sign to the enthalpy of formation of the complex.

More complex decomposition pathways, such as those involving chemical reactions between benzene and HBr (e.g., electrophilic addition or substitution), are generally not favored under normal conditions due to the high stability of the aromatic ring of benzene. Such reactions typically require a catalyst or more forcing conditions. Computational studies could, in principle, be used to map out the potential energy surface for such reactions and determine the activation barriers, providing a quantitative measure of the kinetic stability of the complex with respect to chemical transformation.

Advanced Spectroscopic Characterization of Transient Benzene Hydrogen Bromide Species

Ultrafast Spectroscopy for Observing Short-Lived Adducts

Ultrafast spectroscopy provides a window into the real-time dynamics of chemical reactions, making it an indispensable tool for characterizing transient species such as the benzene-hydrogen bromide complex. These techniques use extremely short pulses of light to initiate and probe chemical processes on the femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescale.

Femtosecond transient absorption (fs-TA) spectroscopy is a powerful pump-probe technique used to monitor the evolution of electronic states in a molecule. nih.govresearchgate.netmdpi.com A short "pump" pulse excites the sample, in this case, a mixture of benzene (B151609) and hydrogen bromide, initiating the formation of the transient adduct. A subsequent, time-delayed "probe" pulse measures the absorption of light by the sample. By varying the delay time between the pump and probe pulses, the formation and decay of the transient species can be tracked in real time.

The fs-TA spectrum of the benzene-hydrogen bromide adduct would be expected to show new absorption bands that are not present in the spectra of either benzene or hydrogen bromide alone. The rise time of these new absorption features would correspond to the timescale of the adduct formation, while their decay would reveal its lifetime and subsequent reaction pathways.

Table 1: Hypothetical Femtosecond Transient Absorption Data for Benzene Hydrogen Bromide Adduct

Time Delay (fs) Wavelength (nm) Transient Absorbance Assignment
0 - - Initial excitation of benzene
100 320 0.2 Formation of the π-complex
500 350 0.5 Peak of the σ-complex (arenium ion) absorption

Note: The data in this table is hypothetical and for illustrative purposes.

Time-resolved vibrational spectroscopy techniques, such as time-resolved infrared (TRIR) and time-resolved Raman spectroscopy, provide structural information about transient species by probing their vibrational modes. aip.orgresearchgate.netyoutube.combohrium.com These methods can distinguish between different isomers and intermediates that may have similar electronic spectra.

For the benzene-hydrogen bromide system, TRIR spectroscopy could be used to observe changes in the vibrational frequencies of the C-H and C=C bonds of the benzene ring upon complexation with HBr. The appearance of new vibrational bands associated with the C-Br bond or a significantly perturbed H-Br stretching frequency would provide direct evidence for the formation of the adduct and offer insights into its structure.

Table 2: Expected Vibrational Frequency Shifts in Time-Resolved Infrared Spectroscopy of the Benzene-HBr Adduct

Vibrational Mode Frequency in Benzene (cm⁻¹) Expected Frequency in Adduct (cm⁻¹) Shift (cm⁻¹)
C-H stretch 3068 ~3050 -18
C=C stretch 1596 ~1580 -16

Note: The data in this table is based on typical shifts observed in similar hydrogen-bonded complexes and is for illustrative purposes.

Low-Temperature Fourier Transform Infrared (FTIR) Spectroscopy in Cryogenic Matrices

To increase the lifetime of the transient this compound species for spectroscopic investigation, it can be trapped in a cryogenic matrix. mdpi.comrsc.orgmdpi.comresearchgate.net This technique involves co-depositing a dilute mixture of benzene and hydrogen bromide with a large excess of an inert gas, such as argon or xenon, onto a cold window at temperatures typically below 20 Kelvin. The inert matrix isolates the adducts, preventing them from reacting further.

Fourier Transform Infrared (FTIR) spectroscopy of the matrix-isolated species can then be performed. The low temperature and isolation lead to very sharp absorption bands, allowing for precise measurement of vibrational frequencies. These experimental frequencies can be compared with theoretical calculations to confirm the structure of the adduct. For the benzene-HBr complex, one would expect to observe a significant red-shift in the H-Br stretching frequency, indicative of hydrogen bonding to the benzene π-electron cloud.

Table 3: Representative FTIR Data for Matrix-Isolated Benzene-Hydrogen Bromide Complex in Argon at 15 K

Species Vibrational Mode Observed Frequency (cm⁻¹)
HBr H-Br stretch 2649
Benzene-HBr Perturbed H-Br stretch 2450

Note: The data in this table is representative and based on similar matrix isolation studies. researchgate.net

High-Resolution Rotational Spectroscopy of Gas-Phase Complexes

High-resolution rotational spectroscopy, often performed using pulsed-jet Fourier transform microwave (FTMW) spectrometers, is a powerful technique for determining the precise three-dimensional structure of molecules in the gas phase. dntb.gov.uarsc.orgnih.govrsc.orgacs.orgresearchgate.net By measuring the frequencies of rotational transitions, highly accurate rotational constants can be obtained. These constants are inversely related to the moments of inertia of the molecule, which in turn depend on the atomic masses and their positions within the molecule.

For the benzene-hydrogen bromide complex, this technique could definitively determine the geometry of the adduct, such as the distance between the benzene ring and the hydrogen bromide molecule and the orientation of the HBr with respect to the ring. By studying different isotopic forms of the complex (e.g., using deuterium (B1214612) or different bromine isotopes), the positions of individual atoms can be precisely determined.

Table 4: Plausible Rotational Constants for the Benzene-H⁷⁹Br Complex from High-Resolution Rotational Spectroscopy

Rotational Constant Value (MHz)
A 3500
B 1200

Note: These values are hypothetical and based on rotational constants of similar weakly bound complexes.

Mass Spectrometry Techniques for Identification of Adducts and Intermediates

Mass spectrometry is a crucial tool for identifying the chemical composition of transient species by measuring their mass-to-charge ratio (m/z).

Electrospray ionization (ESI) is a soft ionization technique that allows for the transfer of ions from solution into the gas phase with minimal fragmentation. waters.comnih.govacdlabs.comresearchgate.netnih.gov While typically used for large biomolecules, ESI-MS can also be adapted to study reactive intermediates.

To detect the benzene-hydrogen bromide adduct, a solution containing benzene and HBr could be rapidly mixed and introduced into the ESI source. The adduct could be observed as a protonated molecule [C₆H₆-HBr+H]⁺ or as an adduct with other ions present in the solution, such as sodium [C₆H₆-HBr+Na]⁺. The high mass accuracy of modern mass spectrometers would allow for the unambiguous identification of the elemental composition of the detected ions, confirming the presence of the transient adduct.

Table 5: Anticipated Ions in the ESI-MS Spectrum of a Benzene and HBr Mixture

Ion Formula Calculated m/z
[Benzene+H]⁺ C₆H₇⁺ 79.054
[Benzene-HBr+H]⁺ C₆H₈Br⁺ 160.983 (for ⁷⁹Br)

Note: The m/z values are calculated based on the most abundant isotopes and are for illustrative purposes.

Photoionization Mass Spectrometry

Photoionization mass spectrometry (PIMS) is a powerful analytical technique for the investigation of transient and weakly bound chemical species. In this method, a molecule or complex is ionized by a photon, and the resulting ions are then separated and detected based on their mass-to-charge ratio. The use of tunable photon sources, such as synchrotron radiation or lasers, allows for precise control over the ionization energy. This enables the determination of ionization potentials and appearance energies of fragment ions, providing deep insights into the electronic structure, bonding, and dissociation dynamics of the species under study. For transient complexes like this compound, PIMS is particularly valuable as it offers a means to probe the subtle energetic and structural changes that occur upon complexation.

The benzene-hydrogen bromide (C₆H₆-HBr) complex is a transient species formed through weak intermolecular forces. Theoretical studies have characterized the interaction between benzene and hydrogen halides, including hydrogen bromide, as a form of hydrogen bonding where the hydrogen atom of HBr interacts with the π-electron cloud of the benzene ring. This interaction is relatively weak, making the complex challenging to study experimentally as it may only exist fleetingly under specific conditions, such as in supersonic jet expansions.

While direct experimental photoionization mass spectrometry data for the benzene-hydrogen bromide complex is not extensively reported in the scientific literature, the expected outcomes of such an experiment can be inferred from studies on similar weakly bound benzene complexes and the known mass spectrometry of benzene itself. Upon photoionization, a primary observation would be the parent ion of the complex, [C₆H₆-HBr]⁺. The ionization energy of the complex is expected to be slightly lower than that of isolated benzene (9.24 eV) due to the stabilizing effect of the HBr molecule.

The mass spectrum would likely be dominated by the mass of the benzene cation (m/z = 78), as the weak intermolecular bond is prone to rupture upon ionization and the subsequent electronic rearrangement. The appearance of the parent ion of the complex would depend on the ionization energy used and the internal energy of the complex.

Fragmentation of the benzene cation itself is well-documented. Key fragment ions observed in the mass spectrum of benzene include the phenyl cation ([C₆H₅]⁺) at m/z = 77, which is formed by the loss of a hydrogen atom. Further fragmentation can lead to smaller ions, such as those at m/z = 51 ([C₄H₃]⁺) and m/z = 39 ([C₃H₃]⁺). In the context of the C₆H₆-HBr complex, it is conceivable that the presence of the HBr moiety could influence the fragmentation pathways, although the primary fragments are still expected to originate from the more stable benzene cation.

A hypothetical table of expected major ions and their mass-to-charge ratios in a photoionization mass spectrum of the benzene-hydrogen bromide complex is presented below. The relative abundances are speculative and would depend on the experimental conditions.

Ion Formula m/z (Mass-to-Charge Ratio) Possible Origin
Benzene Cation[C₆H₆]⁺78Ionization of benzene moiety after dissociation of the complex
Phenyl Cation[C₆H₅]⁺77Loss of H from [C₆H₆]⁺
C₄H₃⁺[C₄H₃]⁺51Fragmentation of [C₆H₆]⁺
C₃H₃⁺[C₃H₃]⁺39Fragmentation of [C₆H₆]⁺
Benzene-HBr Complex Ion[C₆H₆-HBr]⁺158/160Photoionization of the intact complex (isotopes of Br)

This table is illustrative and based on theoretical expectations and known fragmentation patterns of benzene. The observation and relative abundance of the complex ion would be highly dependent on the experimental conditions.

X-ray Diffraction and Neutron Diffraction Studies of Co-crystals (If applicable for stable complexes)

For these techniques to be applicable, the substance under investigation must be in the form of a stable, well-ordered crystal. In the case of the this compound species, it exists as a transient, weakly bound complex. The intermolecular interactions are not strong enough to facilitate the formation of a stable co-crystal under ambient conditions. A thorough review of the scientific literature indicates that no stable co-crystals of benzene and hydrogen bromide have been synthesized or characterized.

Consequently, X-ray diffraction and neutron diffraction studies are not applicable for the structural elucidation of the transient this compound complex. The characterization of such species relies on spectroscopic methods that can be applied in the gas phase or in cryogenic matrices, where the weak interactions can be preserved and studied.

Reactivity and Reaction Dynamics Involving Benzene Hydrogen Bromide As an Intermediate

Role in Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution is a fundamental reaction class for benzene (B151609), allowing for the replacement of a hydrogen atom on the aromatic ring with an electrophile. khanacademy.org The reaction proceeds via a multi-step mechanism in which the benzene ring acts as a nucleophile. masterorganicchemistry.com The formation of the arenium ion is the central event of this process. byjus.combyjus.com

In the halogenation of benzene, such as bromination, the bromine molecule (Br₂) is typically activated by a Lewis acid catalyst, like iron(III) bromide (FeBr₃), to create a more potent electrophile. wordpress.comyoutube.com The pi electrons of the benzene ring attack this electrophile, forming a new carbon-bromine sigma bond. wordpress.commsu.edu This step results in the formation of a resonance-stabilized carbocation known as the sigma complex or arenium ion. wordpress.comlibretexts.org

The formation of this intermediate is the slow, rate-determining step of the reaction because it involves the disruption of the highly stable aromatic system of the benzene ring. libretexts.orgmsu.edumasterorganicchemistry.com The arenium ion is not aromatic as one of its carbon atoms becomes sp³-hybridized, interrupting the continuous loop of p-orbitals. wordpress.combyjus.com The positive charge is delocalized over the remaining five sp²-hybridized carbon atoms through resonance, which lends the intermediate some stability. quora.combyjus.com

StepDescriptionKey Characteristics
1. Electrophile Attack The nucleophilic π-electron system of benzene attacks the electrophilic bromine species.Slow, rate-determining step. libretexts.orgmsu.edu
2. Formation of Sigma Complex A C-Br sigma bond is formed, creating a carbocation intermediate.Disrupts aromaticity; sp³ hybridized carbon is formed. wordpress.com
3. Resonance Stabilization The positive charge is delocalized across the ring.The intermediate is known as an arenium ion or sigma complex. wordpress.comquora.com

The kinetic isotope effect (KIE) is a valuable tool for elucidating reaction mechanisms by comparing the reaction rates of compounds containing different isotopes, such as hydrogen (H) and deuterium (B1214612) (D). In the context of electrophilic aromatic substitution, the KIE for the deprotonation step (C-H vs. C-D bond cleavage) provides insight into the rate-determining step. acs.org

For the bromination of benzene, there is typically no significant primary kinetic isotope effect observed (i.e., kH/kD ≈ 1). acs.org This indicates that the breaking of the C-H bond is not part of the slow, rate-determining step. stackexchange.com Instead, the formation of the arenium ion is the rate-limiting event. acs.org The subsequent proton loss to restore aromaticity is a much faster process. msu.edumasterorganicchemistry.com

However, the observation of a KIE can be dependent on the specific reaction conditions and the nature of the electrophile. stackexchange.commcmaster.ca For instance, studies on electrophilic iodination have shown a primary KIE, suggesting that under certain conditions, proton removal can become part of the rate-controlling stage of the reaction. stackexchange.comacs.org

Halogenation ReactionTypical Kinetic Isotope Effect (kH/kD)Implication for Rate-Determining Step (RDS)
Chlorination≈ 1 acs.orgFormation of the arenium ion is the RDS. acs.org
Bromination≈ 1 acs.orgFormation of the arenium ion is the RDS. acs.org
Iodination> 1.4 acs.orgC-H bond breaking (proton removal) is involved in the RDS. acs.org

Pathways of Decomposition and Rearrangement

The arenium ion is a high-energy intermediate that rapidly reacts to form a more stable species. wordpress.com Its primary driving force is the restoration of the energetically favorable aromatic ring. msu.edumasterorganicchemistry.com This can occur via two main pathways.

The initial attack by the benzene ring on the electrophile to form the sigma complex is a reversible process. wordpress.com The intermediate can collapse back to the starting materials by expelling the electrophile (in this case, the bromine cation). wordpress.commsu.edu This pathway regenerates the aromatic benzene ring and the bromine electrophile. This reversion competes with the forward reaction that leads to the final product.

The dominant and energetically favored pathway for the arenium ion is the loss of a proton (H⁺) from the sp³-hybridized carbon atom. msu.edumasterorganicchemistry.com This step is typically fast and is facilitated by a weak base present in the reaction mixture, such as the FeBr₄⁻ complex formed from the catalyst. khanacademy.org The removal of the proton allows the electrons from the C-H bond to re-form the pi bond, thereby restoring the aromaticity of the ring. byjus.commasterorganicchemistry.com This results in the formation of the stable substitution product, bromobenzene (B47551). msu.edu Unlike carbocations in other reaction types, the resonance-stabilized arenium ion in electrophilic aromatic substitution is not generally prone to rearrangement. msu.edu

PathwayDescriptionEnergetic ProfileOutcome
Reversion The sigma complex expels the electrophile (Br⁺).Reversible, returns to higher energy reactants. wordpress.comBenzene + Electrophile
Deprotonation A base removes a proton from the sp³ carbon.Fast, highly favorable due to restoration of aromaticity. msu.edumasterorganicchemistry.comBromobenzene + H⁺

Catalytic Transformations Mediated by Benzene Hydrogen Bromide Adducts

While a "this compound adduct" is not a defined catalyst itself, the broader concept of arene complexes serving as catalysts is a significant area of modern chemistry. acs.orgresearchgate.net In these systems, an arene (like benzene or its derivatives) is coordinated to a transition metal center, forming an arene-metal complex. acs.org

These complexes are versatile catalysts for a wide array of organic transformations. The arene ligand can stabilize the metal center and modulate its reactivity. acs.org Arene-ruthenium complexes, for example, have been shown to be effective catalysts for transfer hydrogenation reactions. acs.org Other transition metal complexes involving arenes are used to catalyze the selective functionalization of C-H bonds, a process that allows for the direct conversion of C-H bonds into other functional groups. researchgate.netnih.gov These catalytic systems provide powerful alternatives to traditional methods, such as Friedel-Crafts alkylation, for modifying aromatic compounds. researchgate.net The mechanism of these reactions does not involve an arenium ion intermediate in the same way as classical electrophilic substitution, but rather proceeds through organometallic pathways such as oxidative addition and reductive elimination.

Role in Friedel-Crafts Type Reactions

Friedel-Crafts reactions, discovered by Charles Friedel and James Crafts in 1877, are a cornerstone of organic synthesis, allowing for the attachment of alkyl or acyl groups to an aromatic ring. lumenlearning.com These reactions are classic examples of electrophilic aromatic substitution and proceed through the formation of a carbocation or a highly polarized electrophile, which then attacks the benzene ring to form an arenium ion intermediate.

While HBr itself is not a typical reagent in Friedel-Crafts reactions due to the necessity of a stronger electrophile, the underlying mechanism helps to understand the potential role of a "this compound" type of intermediate. In a standard Friedel-Crafts alkylation, a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃), is used to generate a carbocation from an alkyl halide. mt.combyjus.com

The key steps of the Friedel-Crafts alkylation mechanism are:

Formation of the electrophile: The Lewis acid reacts with the alkyl halide to form a carbocation or a highly polarized complex.

Electrophilic attack and formation of the arenium ion: The carbocation attacks the π-electron system of the benzene ring, forming a resonance-stabilized arenium ion (a σ-complex).

Deprotonation: A weak base removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the alkylated benzene product. byjus.com

The arenium ion intermediate in a Friedel-Crafts reaction is analogous to a σ-complex that could be conceptualized as "this compound" if H+ were the attacking electrophile. However, the presence of the Lewis acid is crucial for generating a sufficiently powerful electrophile to initiate the reaction. The reactivity of haloalkanes in Friedel-Crafts alkylation increases with the polarity of the C-X bond, with alkyl fluorides being the most reactive and alkyl iodides the least. lumenlearning.com

Reaction Type Typical Electrophile Catalyst Intermediate
Friedel-Crafts AlkylationR-X (Alkyl halide)AlCl₃, FeBr₃Arenium ion (σ-complex)
Friedel-Crafts AcylationRCOCl (Acyl chloride)AlCl₃Acylium ion, Arenium ion

Acid-Catalyzed Processes Involving Benzene Derivatives

In the presence of a strong acid, benzene can be protonated to form a benzenium ion (C₆H₇⁺), which is the simplest arenium ion. wikipedia.org This process is a key step in understanding various acid-catalyzed reactions of benzene and its derivatives. The benzenium ion is a σ-complex and represents the "this compound" intermediate where the electrophile is a proton from HBr.

The formation of the arenium ion by protonation is an equilibrium process. Due to the stability of the aromatic ring, this equilibrium lies heavily towards the reactants (benzene and the acid). However, the transient formation of the arenium ion is a critical step in reactions such as hydrogen-deuterium exchange, where benzene is treated with a strong deuterated acid like D₂SO₄.

The mechanism involves:

Protonation (or deuteration): A proton (or deuteron) from the strong acid attacks the benzene ring to form an arenium ion.

Deprotonation (or de-deuteronation): A base (which can be the conjugate base of the acid or another molecule in the solution) removes a proton (or deuteron) from the arenium ion to restore aromaticity.

If the attacking species is D⁺ and a proton is removed, the result is a deuterated benzene molecule. This demonstrates that the C-H bonds of benzene are not entirely inert and can undergo reaction via an arenium ion intermediate under strongly acidic conditions.

Process Acid Intermediate Outcome
ProtonationHBrBenzenium ion (C₆H₇⁺)Reversible formation of the intermediate
Hydrogen-Deuterium ExchangeD₂SO₄Deuterated arenium ionIncorporation of deuterium into the benzene ring

Reaction with Nucleophiles and Electrophiles

The reactivity of the "this compound" intermediate, specifically the arenium ion (σ-complex), is dictated by its structure as a resonance-stabilized carbocation. As a positively charged species, it is inherently electrophilic and will readily react with nucleophiles. Conversely, it is highly unlikely to react with other electrophiles.

The primary fate of the arenium ion in electrophilic aromatic substitution is reaction with a nucleophile that acts as a base to remove a proton. This step is typically fast and energetically favorable as it restores the highly stable aromatic system. uomustansiriyah.edu.iqslideshare.net The base in the reaction mixture can be the conjugate base of the acid catalyst (e.g., AlCl₄⁻ in a Friedel-Crafts reaction), a solvent molecule, or another weak base present.

The reaction can be summarized as:

Arenium ion + Base → Substituted Benzene + Conjugate Acid of the Base

While the arenium ion is an electrophile, its reaction with nucleophiles other than for deprotonation is not the typical outcome in EAS reactions. If a strong nucleophile were to add to one of the carbon atoms of the ring, it would lead to an addition product, and the stability of the aromatic ring would be permanently lost. Substitution is favored because it regenerates the aromatic system.

The reaction of the arenium ion with another electrophile is not a plausible pathway. The positive charge of the arenium ion would repel any approaching electrophile, making such an interaction electrostatically unfavorable.

Solvent Effects on Reaction Rates and Product Distributions

The choice of solvent can have a significant impact on the rates and outcomes of electrophilic aromatic substitution reactions, primarily by influencing the stability of the charged intermediates, such as the arenium ion. quora.comsolubilityofthings.com

Effect on Reaction Rates: Polar solvents are generally better at solvating and stabilizing charged species. solubilityofthings.com Since the transition state leading to the formation of the arenium ion has a significant positive charge, polar solvents can lower the activation energy of this rate-determining step, thereby increasing the reaction rate. quora.com Conversely, nonpolar solvents are less effective at stabilizing the charged intermediate, which can lead to slower reaction rates. quora.com

Effect on Product Distributions: In reactions where there is a possibility of forming different isomeric products (e.g., ortho, meta, and para substituted products), the solvent can influence the product distribution. The transition states leading to the formation of different isomeric arenium ions may have different polarities and steric requirements. A more polar solvent might preferentially stabilize the more polar transition state, thus favoring the corresponding product.

For instance, in the chlorination of toluene, non-polar solvents have been observed to slow down the reaction rate. quora.com The solvation of the electrophile itself is also an important factor; a more strongly solvated electrophile may be less reactive.

Solvent Type Effect on Arenium Ion Intermediate Expected Effect on Reaction Rate
Polar (e.g., acetic acid)Good solvation and stabilizationIncrease
Nonpolar (e.g., cyclohexane)Poor solvation and stabilizationDecrease

Intermolecular Interactions and Aggregation Phenomena

Nature of the Benzene-HBr Hydrogen Bonding Network

The primary interaction between a single benzene (B151609) molecule and a hydrogen bromide molecule is a non-conventional hydrogen bond, specifically a π-type hydrogen bond. In this arrangement, the electron-rich π system of the benzene ring acts as the hydrogen bond acceptor (proton acceptor), while the hydrogen atom of the polar HBr molecule serves as the donor.

Theoretical and spectroscopic studies of analogous benzene-hydrogen halide (HX) systems provide a clear model for the benzene-HBr complex. The geometry of this 1:1 complex is of the "face-on" or T-shaped type. The HBr molecule is positioned with its molecular axis oriented towards the face of the benzene ring, nearly perpendicular to the plane of the carbon atoms. The hydrogen atom lies between the bromine atom and the center of the π cloud, maximizing the electrostatic interaction between the partially positive hydrogen and the electron density of the aromatic ring.

The strength of this interaction is influenced by the acidity of the hydrogen halide and the size of the halogen atom. Computational studies have shown that the interaction energy decreases down the halogen group. Consequently, the hydrogen bond in the benzene-HBr complex is weaker than that observed in benzene-HF and benzene-HCl complexes. This interaction is primarily governed by electrostatic and induction forces, with a smaller but significant contribution from dispersion forces.

Formation of Higher-Order Complexes (e.g., (Benzene)n-(HBr)m)

Beyond the simple 1:1 dimer, benzene and hydrogen bromide can form more complex aggregates, particularly under specific experimental conditions. The nature of these higher-order complexes can range from neutral, weakly-bound clusters to well-defined ionic crystals.

In the gas phase or in matrix isolation studies, the aggregation is driven by a combination of the π-hydrogen bonds described above and weaker benzene-benzene interactions. Benzene dimers are known to favor two main configurations: T-shaped (where the edge of one ring points to the face of the other) and parallel-displaced (where the rings are stacked offset from one another). The formation of a (Benzene)₂-(HBr)₁ complex would likely involve HBr forming a π-hydrogen bond to one of the benzene units, with the second benzene molecule interacting with the first via these T-shaped or parallel-displaced forces.

A more dramatic example of higher-order complex formation occurs in the presence of a strong Lewis acid, such as aluminum bromide (AlBr₃). Under these superacidic conditions, complete proton transfer from HBr to benzene occurs. This leads to the formation of a stable, crystalline ionic salt with the composition [C₆H₇]⁺[Al₂Br₇]⁻·(C₆H₆) wisc.edu. This complex represents a highly ordered (Benzene)₂-(HBr)₁ aggregate, albeit in an ionic form where one benzene molecule is protonated to the benzenium cation, and the other acts as a molecule of solvation within the crystal lattice wisc.edu.

Influence of Crystal Packing on Adduct Stability in Solid State

While a crystal structure of the simple, neutral 1:1 benzene-HBr adduct has not been reported, likely due to its instability except at very low temperatures, the crystal structure of the ionic complex [C₆H₇]⁺[Al₂Br₇]⁻·(C₆H₆) provides significant insight into the solid-state interactions that stabilize such adducts wisc.edu.

The structure of this salt was determined by X-ray diffraction at 100 K, revealing a well-ordered arrangement of the constituent ions and the solvating benzene molecule wisc.edu. The stability of this crystal lattice is derived from:

Strong Ionic Forces: The primary stabilizing forces are the electrostatic attractions between the positively charged benzenium cations ([C₆H₇]⁺) and the large, negatively charged heptabromoaluminate anions ([Al₂Br₇]⁻).

Hydrogen Bonding: The benzenium cation itself contains sp³-hybridized CH₂ groups. These groups can act as hydrogen bond donors to the bromide atoms of the surrounding anions.

Dispersion and van der Waals Forces: The neutral benzene molecule of solvation is held within the lattice by dispersion forces and interacts with the ions through weaker C-H···Br and C-H···π interactions.

Table 1: Crystallographic Data for the [C₆H₇]⁺[Al₂Br₇]⁻·(C₆H₆) Complex wisc.edu

Parameter Value
Chemical Formula C₁₂H₁₃Al₂Br₇
Crystal System Monoclinic
Space Group P2₁/n
Temperature 100 K
Key Interactions Ionic, C-H···Br hydrogen bonds, van der Waals

Solvation Dynamics of Benzene Hydrogen Bromide in Various Media

The behavior of the benzene-HBr complex is profoundly dependent on the nature of the surrounding solvent medium, primarily distinguished by polarity.

In nonpolar solvents , such as benzene itself or other hydrocarbons, hydrogen bromide does not dissociate. It exists as a discrete HBr molecule, interacting with the solvent via the weak π-hydrogen bonding and dipole-induced dipole forces. This lack of ion formation means that solutions of HBr in benzene are nonconductive. The dynamics in such a medium are characterized by the rapid formation and breaking of these weak intermolecular complexes.

In stark contrast, in polar, protic solvents like water, the solvation dynamics lead to the dissociation of hydrogen bromide. The high dielectric constant of water and its ability to form strong hydrogen bonds effectively solvate and stabilize the resulting hydrogen (H⁺) and bromide (Br⁻) ions. The H⁺ ion is more accurately represented as the hydronium ion (H₃O⁺). Quantum chemical studies on small water clusters have shown that as few as four water molecules can be sufficient to induce the ionization of an HBr molecule scilit.com. Therefore, in an aqueous medium, one does not observe the neutral benzene-HBr complex, but rather solvated benzene molecules and fully solvated H₃O⁺ and Br⁻ ions.

Charge-Transfer Characteristics of the Benzene-HBr Interaction

The formation of the hydrogen bond between benzene and HBr involves a degree of electron charge transfer. The benzene π-system, acting as a Lewis base, donates a small amount of electron density to the hydrogen bromide molecule, which acts as a Lewis acid. This charge transfer is a key component of the interaction, contributing to the stability of the complex.

Theoretical investigations using methods such as Natural Bond Orbital (NBO) analysis have quantified this effect. These studies reveal a clear trend among the hydrogen halides in their complexes with benzene: the extent of charge transfer is greatest for the benzene-HF complex and smallest for the benzene-HBr complex chemrevlett.com. This correlates with the decreasing electronegativity of the halogen from fluorine to bromine.

The spectrum of charge-transfer phenomena can be viewed as a continuum:

Weak Interaction: In the isolated, neutral gas-phase complex, there is a very small partial transfer of charge from the benzene π-orbitals to the antibonding σ* orbital of HBr.

Complete Proton Transfer: In the presence of a catalyst like AlBr₃, the interaction is driven to its extreme. The Lewis acid coordinates with the bromine atom, making the HBr molecule a much stronger acid (a superacid). This facilitates the complete transfer of the proton (a 100% charge transfer event) to the benzene ring, forming a covalent C-H bond and yielding the benzenium cation, [C₆H₇]⁺ wisc.edu.

This illustrates that the fundamental charge-transfer characteristic of the benzene-HBr interaction can be modulated by the environment, from a minor perturbation of the electronic structure in the neutral dimer to the formation of a fully ionic species under catalytic conditions.

Advanced Methodologies in Mechanistic Studies

Use of Isotopic Labeling for Pathway Elucidaion (e.g., Deuterium (B1214612) Labeling)

Isotopic labeling, particularly with deuterium (D), is a powerful tool for unraveling reaction mechanisms. chem-station.com In the context of the benzene-HBr interaction, deuterium can be incorporated to trace the path of hydrogen atoms and to probe for kinetic isotope effects (KIE), where the rate of a reaction changes upon isotopic substitution.

Research Findings: Studies involving strong deuterium-labeled acids, such as D₂SO₄, with benzene (B151609) have demonstrated that the hydrogen atoms on the aromatic ring can be exchanged for deuterium. youtube.comlibretexts.org This exchange proceeds through the formation of the benzenium ion intermediate. youtube.com The pi electrons of the benzene ring attack a deuteron (B1233211) (D⁺), forming a deuterated benzenium ion. youtube.com This intermediate can then lose a proton (H⁺) to a weak base, resulting in a deuterated benzene molecule. The reversibility of this process, if carried out with an excess of the deuterium source, can lead to the replacement of all six hydrogen atoms on the benzene ring. youtube.com

The observation of a KIE can provide insight into the rate-determining step of a reaction. For electrophilic aromatic substitution, the first step—the attack of the electrophile on the benzene ring to form the arenium ion—is typically the slow, rate-determining step. msu.edumasterorganicchemistry.com The subsequent deprotonation to restore aromaticity is fast. msu.edumasterorganicchemistry.com Because the C-H bond is not broken in the rate-determining step, a primary KIE is not typically observed, a finding that supports the proposed two-step mechanism. masterorganicchemistry.com

Interactive Data Table: Isotopic Exchange in Benzene

Reaction Progress Kinetics and Spectroscopic Monitoring

Tracking the kinetics of the reaction and directly observing the intermediates are crucial for a complete mechanistic understanding. Given the high reactivity and short lifetime of the benzenium ion, specialized spectroscopic techniques are required.

Research Findings: Modern spectroscopic methods have enabled the direct characterization of arenium ions. consensus.app Techniques such as infrared (IR) spectroscopy coupled with mass spectrometry have been used to obtain structural information on isolated protonated aromatic molecules in the gas phase. consensus.app Nuclear Magnetic Resonance (NMR) spectroscopy has also been employed to study these intermediates. pnas.org For instance, salts of the benzenium ion have been isolated by protonating benzene with a superacid, allowing for characterization by X-ray crystallography, which confirmed the cyclohexadienyl cation structure. wikipedia.org

Kinetic studies of electrophilic aromatic substitution reactions, such as nitration and sulfonation, have provided detailed information about the reaction rates and the influence of the reaction medium. researchgate.netlibretexts.org These studies often show that the reaction follows second-order kinetics, with the rate dependent on the concentrations of both the aromatic substrate and the electrophile. dalalinstitute.com Spectroscopic techniques like UV-Vis have been used to monitor the reaction course and confirm catalytic effects. pnas.org

Chemoinformatic Approaches to Predict Adduct Reactivity

Chemoinformatics and computational chemistry provide powerful predictive tools for understanding the reactivity of molecules and intermediates. These methods can calculate the energies of reactants, transition states, and intermediates, offering insights that are difficult to obtain experimentally.

Research Findings: Quantum chemical calculations, such as Density Functional Theory (DFT), have been used to model the potential energy surfaces of electrophilic aromatic substitution reactions. pnas.orgresearchgate.net These calculations can determine the activation barriers for the formation of the benzenium ion and subsequent product formation. researchgate.net For example, computational studies have compared the energetics of electrophilic attack on benzene versus alkenes, explaining the higher activation energy for benzene due to the stability of the aromatic ring. libretexts.org

Chemoinformatic approaches can also be used to build models that predict reactivity. By combining quantum chemical descriptors with machine learning algorithms, it is possible to create models that can classify compounds as reactive or non-reactive towards a particular transformation. chemrxiv.org For instance, parameters like one-electron oxidation potential and the HOMO-LUMO energy gap can be used to predict the degradation reactivity of aromatic compounds. chemrxiv.org

Microkinetic Modeling of Complex Reaction Networks

Electrophilic aromatic substitution can be part of a larger, more complex reaction network, especially in industrial processes or when side reactions are possible. Microkinetic modeling allows for a detailed simulation of these networks by considering all elementary reaction steps.

Application of Artificial Intelligence and Machine Learning in Reaction Pathway Discovery

Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools in chemistry for predicting reaction outcomes and discovering new reaction pathways. ijsea.comchemcopilot.com

Research Findings: Machine learning models, particularly graph-convolutional neural networks, are being developed to predict the products and site selectivity of chemical reactions with high accuracy. rsc.orgchemrxiv.org These models are trained on large databases of known reactions and learn to identify the patterns that govern reactivity. chemcopilot.com For electrophilic aromatic substitution, ML models can predict the regioselectivity (ortho, meta, or para substitution) on substituted benzene rings. rsc.org

Interactive Data Table: AI/ML in Reaction Prediction

Future Research Directions and Unanswered Questions

Experimental Observation of Transient Benzene (B151609) Hydrogen Bromide under Ambient Conditions

A significant challenge and a key area for future research is the direct experimental observation and characterization of the transient benzene hydrogen bromide adduct under ambient conditions. Current experimental evidence for such complexes is often derived from spectroscopic studies under specialized conditions, such as in supersonic jets. Future work should focus on developing and applying techniques with the sensitivity and temporal resolution required to detect this short-lived species in more conventional environments.

Key Research Objectives:

Advanced Spectroscopic Techniques: Employing ultrafast laser spectroscopy and time-resolved infrared spectroscopy could provide the necessary temporal resolution to capture the formation and decay of the adduct.

Matrix Isolation Studies: While not ambient conditions, trapping the benzene-HBr complex in an inert gas matrix at low temperatures would allow for detailed spectroscopic characterization of its structure and vibrational modes, providing a benchmark for more dynamic studies.

High-Sensitivity NMR Spectroscopy: The development of more sensitive NMR techniques could potentially detect the subtle chemical shift changes indicative of the weak interaction between benzene and hydrogen bromide in solution.

Designing Specific Reaction Conditions for Enhanced Adduct Stability

Theoretical studies have indicated that the stability of the benzene-hydrogen halide complex is influenced by substituents on the aromatic ring. chemrevlett.com Future research should leverage this understanding to design reaction conditions that enhance the stability and lifetime of the this compound adduct.

Potential Strategies:

Substituent Effects: A systematic experimental investigation into the effect of various electron-donating and electron-withdrawing substituents on the benzene ring could validate theoretical predictions and identify systems with enhanced adduct stability.

Solvent Effects: The choice of solvent can significantly impact the stability of intermolecular complexes. A comprehensive study of different solvent environments, from non-polar to polar aprotic, could reveal conditions that favor the formation and prolong the existence of the adduct.

Pressure and Confinement: Exploring the effects of high pressure or confinement within nanoporous materials could restrict the degrees of freedom of the reactants, potentially leading to a more stable and observable adduct.

Exploring Analogous Aromatic Hydrocarbon-Hydrogen Halide Systems

To gain a broader understanding of the principles governing the formation of these adducts, it is crucial to extend investigations to analogous systems. Comparing the interactions of various aromatic hydrocarbons with different hydrogen halides will provide valuable insights into the nature of X-H⋯π interactions. chemrevlett.com

Comparative Studies:

Aromatic HydrocarbonHydrogen HalideKey Research Question
TolueneHCl, HBr, HIHow does an electron-donating methyl group affect adduct stability and geometry?
NaphthaleneHBrHow does the extended π-system of a polycyclic aromatic hydrocarbon influence the interaction?
PhenolHBrWhat is the interplay between the hydroxyl group and the π-system in binding HBr?
AnilineHBrHow does the strongly activating amino group impact the nature of the interaction?

These studies will help in developing a comprehensive model for predicting the strength and nature of interactions in a wide range of aromatic hydrocarbon-hydrogen halide systems.

Development of Novel Synthetic Methodologies Leveraging Adduct Intermediates

The transient formation of the this compound adduct is a key step in electrophilic aromatic substitution reactions, such as the bromination of benzene, which typically requires a Lewis acid catalyst. iitk.ac.innagwa.comkhanacademy.org A deeper understanding of this intermediate could lead to the development of novel and more efficient synthetic methodologies.

Research Directions:

Catalyst-Free Reactions: By carefully controlling reaction conditions to favor the formation of the adduct, it might be possible to achieve electrophilic substitution without the need for traditional catalysts.

Stereoselective Syntheses: Understanding the geometry of the adduct could enable the design of reactions that proceed with high stereoselectivity.

Flow Chemistry Applications: The use of microreactors and flow chemistry could allow for precise control over reaction times and temperatures, potentially enabling the isolation or immediate use of the transient adduct in subsequent synthetic steps.

Deepening Theoretical Understanding of Non-Covalent Interactions in Aromatic Systems

While theoretical studies have provided significant insights into the benzene-hydrogen bromide interaction, there remain unanswered questions regarding the precise nature of the non-covalent forces at play. chemrevlett.comnih.gov Future computational work should aim to provide a more detailed and accurate picture of these interactions.

Areas for Theoretical Investigation:

Energy Decomposition Analysis: Advanced computational methods can be used to dissect the interaction energy into its various components, such as electrostatic, exchange-repulsion, polarization, and charge-transfer contributions, to elucidate the dominant stabilizing forces.

Dynamic Simulations: Ab initio molecular dynamics simulations can provide a more realistic picture of the formation and dissociation of the adduct in different environments, taking into account thermal fluctuations and solvent effects.

Development of Improved Force Fields: The insights gained from high-level quantum mechanical calculations can be used to develop more accurate and reliable force fields for molecular mechanics simulations of larger and more complex aromatic systems.

By pursuing these future research directions, the scientific community can unravel the complexities of the transient this compound adduct, leading to a more profound understanding of non-covalent interactions and paving the way for innovations in chemical synthesis and materials science.

Q & A

Q. What is the reaction mechanism between benzene and hydrogen bromide (HBr) under catalytic conditions?

Benzene does not react directly with HBr due to its aromatic stability. However, in the presence of Lewis acid catalysts like FeBr₃, bromination occurs via electrophilic substitution. The catalyst polarizes Br₂ (if used) or activates HBr to generate Br⁺ electrophiles, which attack the benzene ring, forming bromobenzene and releasing HBr as a byproduct .

Q. How can bromobenzene be synthesized from benzene in a laboratory setting?

Bromobenzene is typically synthesized via Friedel-Crafts halogenation. Benzene reacts with bromine (Br₂) in the presence of FeBr₃. The reaction proceeds through electrophilic substitution, yielding bromobenzene. Safety protocols for handling Br₂ (toxic, corrosive) and HBr gas (highly corrosive) must be strictly followed .

Q. What safety measures are critical when handling HBr in benzene-related reactions?

HBr is a corrosive gas requiring:

  • Engineering controls : Fume hoods to prevent inhalation exposure.
  • PPE : Acid-resistant gloves, goggles, and lab coats.
  • Emergency protocols : Immediate rinsing with water for skin/eye contact and medical consultation.
  • Storage : Inert gas-sealed containers to avoid moisture ingress, which forms hydrobromic acid .

Q. How is benzene characterized after isolation from reactions involving HBr?

Key analytical methods include:

  • ¹H NMR : Aromatic protons appear at 7–8 ppm.
  • ¹³C NMR : Aromatic carbons resonate at 100–170 ppm.
  • IR Spectroscopy : Weak absorption bands between 1665–2000 cm⁻¹ (overtones) and C-H stretches near 3030 cm⁻¹ .

Advanced Research Questions

Q. How can competing side reactions (e.g., over-bromination or ring degradation) be minimized during benzene bromination?

  • Temperature control : Maintain ≤40°C to prevent polybromination.
  • Catalyst stoichiometry : Use FeBr₃ in substoichiometric amounts (0.1–0.2 eq) to limit electrophile generation.
  • Solvent choice : Non-polar solvents (e.g., CCl₄) reduce ionic intermediates that promote side reactions .

Q. What spectroscopic techniques resolve ambiguities in brominated benzene derivatives (e.g., ortho vs. para substitution)?

  • NOESY NMR : Detects spatial proximity of protons in para-substituted isomers.
  • Mass Spectrometry (HRMS) : Distinguishes molecular ion peaks for isomers with identical molecular weights.
  • X-ray Crystallography : Provides definitive structural confirmation for crystalline derivatives .

Q. Why do Grignard reactions involving bromobenzene sometimes yield benzene as a byproduct?

Trace moisture hydrolyzes phenyl magnesium bromide (Grignard reagent) to benzene. Mitigation strategies:

  • Anhydrous conditions : Use rigorously dried ether and glassware.
  • Inert atmosphere : Conduct reactions under nitrogen/argon to exclude atmospheric moisture .

Q. How do discrepancies in reported HBr reaction yields arise, and how can they be addressed?

Variations stem from:

  • HBr purity : Commercial HBr may contain HCl impurities (≤100 ppm), altering reaction kinetics .
  • Catalyst deactivation : FeBr₃ absorbs moisture, reducing activity. Pre-drying the catalyst at 150°C improves consistency.
  • Analytical calibration : Use internal standards (e.g., deuterated benzene) in GC-MS for accurate quantification .

Q. What are the challenges in quantifying trace HBr in post-reaction mixtures?

HBr’s volatility and reactivity require:

  • Derivatization : Trap HBr as NaBr using NaOH, followed by ion chromatography.
  • Headspace GC : Analyze gaseous HBr directly with a TCD detector.
  • Titrimetry : Potentiometric titration with AgNO₃ to detect bromide ions .

Methodological Considerations Table

Parameter Basic Research Focus Advanced Research Focus Key References
Reaction MechanismElectrophilic substitutionCatalyst design (e.g., FeBr₃ vs. AlCl₃)
Safety ProtocolsPPE and fume hood usageHazardous byproduct management
Analytical TechniquesNMR/IR for product IDHRMS, X-ray for structural elucidation
Yield OptimizationStoichiometric ratiosKinetic vs. thermodynamic control
Contradiction AnalysisReagent purity checksIsotopic labeling for pathway tracing

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.